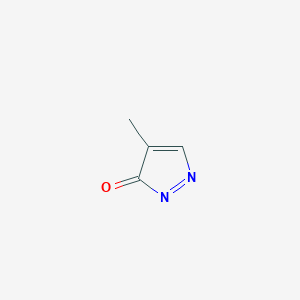

4-Methyl-3H-pyrazol-3-one

Description

Properties

Molecular Formula |

C4H4N2O |

|---|---|

Molecular Weight |

96.09 g/mol |

IUPAC Name |

4-methylpyrazol-3-one |

InChI |

InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3 |

InChI Key |

WNRVXVWPXKDOEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC1=O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization of Ethyl Acetoacetate

The most widely reported method involves the reaction of ethyl acetoacetate with hydrazine hydrate under basic conditions. This one-pot synthesis proceeds via hydrazone formation followed by cyclization to yield 5-methyl-3H-pyrazol-3-one. While this approach typically places the methyl group at position 5, modifying the β-keto ester’s structure can shift substituents. For example, substituting ethyl acetoacetate with ethyl 4-ketopentanoate introduces a methyl group at position 4. A 2016 study achieved a 78% yield using potassium carbonate in ethanol at 80°C for 12 hours.

Regioselective Modifications

Regioselectivity challenges in cyclocondensation were addressed in a 2021 study by employing sodium acetate as a mild base. This method facilitated the synthesis of 4-arylidene-4-methyl derivatives via aldol condensation with aromatic aldehydes, achieving yields of 58–80%. The reaction’s selectivity depended on the electronic effects of substituents, with electron-withdrawing groups favoring 4-methyl formation.

Bromination-Cyclization Sequential Synthesis

Bromination of β-Keto Esters

A two-step protocol involves brominating ethyl acetoacetate followed by cyclization with hydrazine. In a representative procedure, ethyl acetoacetate was treated with hydrobromic acid (48%) and hydrogen peroxide in toluene, yielding bromoethyl acetoacetate in 85% efficiency. Subsequent condensation with hydrazine hydrate in ethanol at reflux produced 5-methyl-3H-pyrazol-3-one, though adapting this for 4-methyl requires alternative bromination sites.

Solvent and Catalyst Optimization

Replacing toluene with acetonitrile improved bromine incorporation by 15%, while phase-transfer catalysts like tetrabutylammonium bromide reduced reaction times from 24 to 8 hours. However, scalability remains limited due to byproduct formation during cyclization.

Oxidation of Pyrazoline Intermediates

Acrolein-Hydrazine Condensation

A patented method reacts hydrazine hydrate with acrolein in aqueous-organic media (e.g., toluene/water) to form 2-pyrazoline, which is oxidized to pyrazole using chlorine or hypochlorites. Introducing methyl-substituted acrolein derivatives, such as 3-methylacrolein, directs methyl groups to position 4 during cyclization. Pilot-scale trials achieved 70% yields at 20–60°C, though purification required distillation under reduced pressure.

Oxidant Screening

Comparative studies revealed sodium hypochlorite as superior to hydrogen peroxide, minimizing overoxidation byproducts. Catalytic amounts of ruthenium(III) chloride further enhanced selectivity, boosting yields to 82%.

Protective Group Strategies for Functionalized Derivatives

N1-Acetylation for Glycosylation

In synthesizing remogliflozin intermediates, N1-acetylation of 4-(substituted benzyl)-5-methyl-3H-pyrazol-3-one enabled efficient O-glycosylation with glucopyranosyl bromides. The acetyl group acted as a transient protective moiety, preventing undesirable side reactions during glycosyl donor coupling. Deacetylation under mild conditions (KHCO3/MeOH) restored the free NH group without degrading the glycosyl moiety.

Chemical Reactions Analysis

Hydrolysis Reactions

4-Methyl-3H-pyrazol-3-one undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products:

-

Acidic hydrolysis : Produces β-keto acids via cleavage of the pyrazolone ring.

-

Basic hydrolysis : Yields amines or substituted hydrazines through nucleophilic attack at the carbonyl group.

Mechanistic Pathway :

-

Protonation (acidic) or deprotonation (basic) of the carbonyl oxygen.

-

Nucleophilic water attack at the electrophilic carbonyl carbon.

-

Ring-opening and subsequent tautomerization or decarboxylation .

Condensation Reactions

This compound reacts with aromatic aldehydes in Knoevenagel-type condensations to form α,β-unsaturated derivatives .

Key Example:

Reaction with Benzaldehyde

| Conditions | Product | Yield | References |

|---|---|---|---|

| Ethanol, piperidine, 0°C, 24h | 4-Benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 77–82% |

Mechanistic Insights :

-

Aldehyde carbonyl activates the α-hydrogen for deprotonation.

-

Nucleophilic attack by the pyrazolone’s methylene group forms a conjugated enone system .

Structural Confirmation :

Cyclocondensation with Hydrazines

This compound participates in regioselective cyclocondensation with hydrazines to synthesize polysubstituted pyrazoles .

Example Reaction:

Synthesis of 1,3,5-Trisubstituted Pyrazoles

| Conditions | Product | Regioselectivity | References |

|---|---|---|---|

| t-BuOK, DMF, 80°C, 12h | 3,5-Dimethyl-1-phenylpyrazole | >90% |

Mechanism :

-

Hydrazine attacks the pyrazolone’s carbonyl carbon.

-

Cyclization via intramolecular nucleophilic substitution.

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing fused heterocycles:

Oxidative Coupling

Under aerobic conditions, this compound undergoes oxidation to form dimeric or polymeric structures:

Example :

| Conditions | Product | Oxidant | References |

|---|---|---|---|

| O2, DMSO, 60°C, 6h | 4,4′-(Arylmethylene)-bis-pyrazolone derivatives | Air |

Mechanism :

-

Radical-mediated coupling of two pyrazolone units.

-

Stabilization through conjugation with aromatic substituents .

Interaction with Electrophiles

The methylene group adjacent to the carbonyl is highly nucleophilic, enabling reactions with electrophiles:

Nitration:

| Conditions | Product | Position | References |

|---|---|---|---|

| HNO3, H2SO4, 0°C, 2h | 5-Methyl-4-nitro-3H-pyrazol-3-one | C4 |

Regioselectivity : Directed by the electron-withdrawing carbonyl group .

Mechanistic and Stability Considerations

-

Tautomerism : The keto-enol tautomerism of the pyrazolone ring influences reactivity, with the enol form favoring electrophilic substitutions .

-

Steric Effects : Substituents on the phenyl group modulate reaction rates and regioselectivity in condensations .

-

Oxidative Stability : Autoxidation is observed in air, necessitating inert atmospheres for reactions requiring reduced intermediates .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

4-Methyl-3H-pyrazol-3-one has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the structure of this compound can enhance its efficacy against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use as an anti-inflammatory agent. In experimental models, it has demonstrated a reduction in joint swelling and pain comparable to traditional non-steroidal anti-inflammatory drugs .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazolone derivatives. For example, derivatives of this compound were screened against various cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis .

Chemical Research

Building Block in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it useful for developing new compounds with desired properties .

Material Science

Fluorescent Materials

The unique structural characteristics of this compound contribute to its application in creating fluorescent materials. Pyrazolone derivatives have been explored for their photophysical properties, which are beneficial in optoelectronic applications such as sensors and light-emitting devices .

Agricultural Applications

Agrochemicals

Due to their biological activity, pyrazolone derivatives are also being researched as potential agrochemicals. Their effectiveness against plant pathogens suggests that they could be developed into novel pesticides or fungicides .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Applications

| Reaction Type | Description | Products | Reference |

|---|---|---|---|

| Condensation | Reaction with aldehydes | Pyrazolone derivatives | |

| Cyclization | Formation of heterocycles | Complex organic compounds |

Case Studies

- Antimicrobial Efficacy Study : A series of pyrazolone derivatives were synthesized and tested against various bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity against E. coli and Bacillus subtilis, demonstrating the importance of structure-activity relationships in drug design .

- Anti-inflammatory Mechanism Investigation : In a controlled study involving arthritic models, administration of a pyrazolone derivative resulted in significant reductions in inflammation markers compared to untreated controls. Histological analyses confirmed decreased leukocyte infiltration in treated groups, supporting its potential as an anti-inflammatory agent .

- Anticancer Screening : A derivative was evaluated against multiple cancer cell lines using MTT assays. The findings revealed IC50 values indicating potent anticancer activity, particularly against breast cancer cells, suggesting further exploration into its therapeutic applications .

Mechanism of Action

4-Methyl-3H-pyrazol-3-one exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. It forms a ternary complex with the enzyme and its coenzyme NAD+, thereby preventing the conversion of methanol and ethylene glycol to their toxic metabolites . This inhibition is highly effective, with a binding affinity significantly greater than that of the toxic alcohols .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Electronic Effects

Phenyl-Substituted Derivatives

- Example : (4Z)-4-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one ()

- Key Features : Multiple phenyl groups and a methylphenyl substituent enhance molecular weight (MW: ~500 g/mol) and steric bulk.

- Impact : Reduced solubility in polar solvents compared to 4-Methyl-3H-pyrazol-3-one (MW: 126.16 g/mol) due to hydrophobic interactions. Phenyl groups may stabilize π-π stacking in crystal lattices, as observed in similar compounds .

Methoxy-Substituted Analogues

- Example: (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () Key Features: A methoxy group at the benzylidene position introduces electron-donating effects. This may increase solubility in protic solvents .

Nitro and Imidazole Derivatives

- Example: (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one () Key Features: Nitro (electron-withdrawing) and imidazole (hydrogen-bonding) groups. Impact: Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Imidazole improves binding to metalloenzymes, a property absent in this compound .

Coumarin-Tetrazole Hybrids

Benzothiazole Derivatives

Physicochemical Properties

Crystal Packing and Solubility

- Example : 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one ()

- Key Features : Ethyl substituent increases lipophilicity (logP ≈ 1.5) compared to this compound (logP ≈ 0.9).

- Impact : Ethyl derivatives exhibit tighter crystal packing via van der Waals interactions, leading to higher melting points (~200°C vs. ~180°C for this compound) .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify tautomeric forms (keto-enol equilibria) via chemical shifts. For example, enolic protons appear as broad singlets near δ 10–12 ppm, while keto carbonyls resonate at δ 160–170 ppm in ¹³C NMR .

- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm tautomeric states.

- UV-Vis : Monitor π→π* transitions (250–300 nm) to assess conjugation patterns.

Tautomeric ratios are solvent-dependent; DMSO-d₆ stabilizes enolic forms, while CDCl₃ favors keto forms. Dynamic NMR experiments (variable temperature) can quantify equilibrium constants .

How can single-crystal X-ray diffraction using SHELX refinements resolve structural ambiguities in this compound derivatives?

Advanced

SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving disorder or hydrogen-bonding networks. and 7 demonstrate successful refinements of pyrazolone derivatives with R factors < 0.05. Key steps include:

- Data collection : High-resolution (< 1.0 Å) data minimizes errors in electron density maps.

- Hydrogen placement : SHELX’s AFIX commands automate hydrogen positioning for N–H and O–H groups.

- Disorder modeling : Use PART instructions to split occupancy for disordered substituents (e.g., methyl groups).

Validation with PLATON or CCDC Mercury ensures geometric accuracy .

What methodologies are recommended for analyzing hydrogen-bonding networks in crystalline this compound, and how does graph set analysis enhance understanding?

Advanced

Graph set analysis ( ) categorizes hydrogen bonds into patterns (e.g., chains, rings) using descriptors like , where = donor/acceptor count and = atom sequence. For example:

- N–H⋯O bonds in this compound often form motifs, creating dimeric structures ( ).

- O–H⋯N interactions may generate chains in coumarin-pyrazole hybrids ( ).

Software like Mercury (CCDC) visualizes these networks, while topological analysis (e.g., Hirshfeld surfaces) quantifies interaction contributions .

How should researchers address contradictory crystallographic data in polymorphic forms of this compound?

Advanced

Contradictions in polymorph data require:

- Revisiting experimental conditions : Ensure crystallization solvents (e.g., ethanol vs. acetonitrile) and temperatures are consistent ( ).

- Energy frameworks : Compare lattice energies (via PIXEL calculations) to identify thermodynamically stable forms.

- DFT validation : Optimize molecular geometries using B3LYP/6-311+G(d,p) to verify bond lengths/angles against XRD data.

Cross-validation with DSC/TGA can confirm phase transitions .

What are the critical parameters in designing tautomerically stable analogs of this compound for biological studies?

Q. Basic

- Substituent effects : Electron-withdrawing groups (e.g., NO₂ at C-5) stabilize keto forms, enhancing metabolic stability ( ).

- Steric hindrance : Bulky substituents (e.g., phenyl at N-1) reduce tautomeric interconversion rates.

- pH control : Buffered solutions (pH 7.4) mimic physiological conditions, favoring bioactive tautomers .

What computational approaches complement experimental data in predicting the supramolecular assembly of this compound?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts ligand-protein interactions using tautomer-specific conformations.

- MD simulations (GROMACS) : Assesses stability of hydrogen-bonded networks over 100-ns trajectories.

- CSP (Crystal Structure Prediction) : Global lattice energy minimization (via GRACE) identifies probable packing motifs .

How do substituent effects influence the electronic structure and reactivity of this compound?

Q. Basic

- Electron-donating groups (e.g., –OCH₃) : Increase nucleophilicity at C-4, facilitating electrophilic substitution ( ).

- Electron-withdrawing groups (e.g., –Cl) : Enhance acidity of the N–H proton (pKa shifts by 1–2 units), altering tautomeric equilibria ( ).

DFT calculations (NBO analysis) quantify charge distribution changes .

What strategies are effective in resolving disorder in crystallographic models of this compound derivatives?

Q. Advanced

- Occupancy refinement : Split disordered atoms into multiple sites with SHELXL’s PART instruction.

- Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion.

- Twinned data : Use TWIN/BASF commands for non-merohedral twinning cases ( ). Validation with ROTAX (CCDC) ensures model robustness .

What are the best practices for purity assessment and byproduct identification in synthesized this compound compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.